molecular formula C8H11N3O3S B5667817 ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate

ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B5667817
M. Wt: 229.26 g/mol
InChI Key: OBGKHQRKUXQKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) (Wang et al., 2018; Srinivasan et al., 2019).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMP-9 (Wang et al., 2018; Srinivasan et al., 2019). It has also been found to have antioxidant activity and can scavenge free radicals (Kumar et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also shown antimicrobial activity, which could be useful in developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential as a therapeutic agent. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on its structure. Additionally, studies could investigate its potential as a neuroprotective agent, as it has shown antioxidant activity (Kumar et al., 2018).
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research could further investigate its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its potential as an antimicrobial and neuroprotective agent.

Synthesis Methods

Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate can be synthesized through various methods. One such method involves reacting acetyl chloride with 2-amino-1,3,4-thiadiazole in the presence of triethylamine to form N-acetyl-2-amino-1,3,4-thiadiazole. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form this compound (Srinivasan et al., 2019).

Scientific Research Applications

Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has potential applications in scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antimicrobial activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Srinivasan et al., 2019). It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Wang et al., 2018). In addition, it has shown antimicrobial activity against various bacterial strains (Kumar et al., 2018).

Properties

IUPAC Name

ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGKHQRKUXQKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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